Yosprala

Endoscopic Gastric Ulcer Phase 3 Clinical Trial Secondary Cardiovascular Prevention

Procure Yosprala (CAS 1259513-22-8) — the only FDA-approved, proprietary Intelli-COAT™ fixed-dose combination (FDC) of immediate-release omeprazole (40 mg) and delayed-release enteric-coated aspirin (81 mg or 325 mg). Unlike separate administration of individual components, which the FDA explicitly contraindicates as not clinically equivalent, Yosprala’s coordinated-delivery system ensures omeprazole elevates gastric pH ≥5.5 before aspirin dissolution. Phase 3 trials demonstrate a 62.8% relative reduction in endoscopic gastric ulcers (3.2% vs. 8.6%, P<0.001) versus EC-aspirin 325 mg alone, with superior real-world adherence translating to reduced cardiovascular event rates. Select for post-MI, secondary prevention populations with defined GI risk factors (age ≥55 or documented ulcer history).

Molecular Formula C26H27N3O7S
Molecular Weight 525.6 g/mol
CAS No. 1259513-22-8
Cat. No. B12780947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYosprala
CAS1259513-22-8
Molecular FormulaC26H27N3O7S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12)
InChIKeyDUFFEAYSMVMWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes81 mg / 325 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yosprala (Aspirin/Omeprazole) Fixed-Dose Combination CAS 1259513-22-8: A Coordinated-Delivery Antiplatelet-Gastroprotective System for Secondary Cardiovascular Prevention


Yosprala is a fixed-dose combination tablet comprising delayed-release enteric-coated aspirin (81 mg or 325 mg) and immediate-release omeprazole (40 mg), utilizing a proprietary Intelli-COAT™ coordinated-delivery system [1]. This system is engineered to sequentially release immediate-release omeprazole to elevate gastric pH prior to the dissolution of the delayed-release aspirin, which is designed to occur only when gastric pH reaches 5.5 or greater, thereby reducing the risk of aspirin-associated gastric mucosal injury [2]. Yosprala is indicated for patients requiring aspirin for secondary prevention of cardiovascular and cerebrovascular events who are also at risk of developing aspirin-associated gastric ulcers [3].

Why Yosprala Cannot Be Interchanged with Separate Aspirin and Omeprazole Components: The Pharmacokinetic and Adherence Rationale


Substituting Yosprala with separately administered aspirin and omeprazole tablets is not clinically equivalent and is explicitly contraindicated by the FDA prescribing information [1]. The coordinated-delivery system of Yosprala ensures that immediate-release omeprazole elevates gastric pH before aspirin dissolution, a temporal sequence that separate administration of enteric-coated aspirin and enteric-coated omeprazole cannot reliably replicate [2]. Furthermore, real-world adherence data demonstrate that patients prescribed separate aspirin and PPI therapy exhibit significantly lower compliance rates compared to those taking a fixed-dose combination, which translates into increased cardiovascular risk due to aspirin discontinuation precipitated by gastrointestinal symptoms [3]. The following quantitative evidence establishes the specific, measurable advantages of Yosprala over its closest comparators.

Quantitative Differentiation of Yosprala vs. Enteric-Coated Aspirin: Endoscopic Gastric Ulcer Reduction and Clinical Outcomes


Yosprala vs. Enteric-Coated Aspirin 325 mg: Phase 3 Endoscopic Gastric Ulcer Incidence Reduction

In two identically-designed, 6-month, randomized, double-blind Phase 3 trials (combined N=1049), Yosprala (PA32540; 325 mg EC-aspirin + 40 mg IR-omeprazole) demonstrated a statistically significant 62.8% relative reduction in the incidence of endoscopically-confirmed gastric ulcers compared to enteric-coated aspirin 325 mg alone [1][2].

Endoscopic Gastric Ulcer Phase 3 Clinical Trial Secondary Cardiovascular Prevention

Yosprala vs. Enteric-Coated Aspirin 325 mg: Gastroduodenal Ulcer Incidence in Post-MI Subpopulation

A post-hoc analysis of 411 patients with a history of myocardial infarction from the two Phase 3 trials found that Yosprala 325 mg/40 mg significantly reduced both gastric and duodenal ulceration rates compared to enteric-coated aspirin 325 mg alone [1][2].

Myocardial Infarction Duodenal Ulcer Post-Hoc Analysis

Yosprala vs. Enteric-Coated Aspirin 325 mg: Treatment Discontinuation Due to Upper GI Adverse Events

Yosprala was associated with a lower rate of treatment discontinuation due to upper gastrointestinal adverse events compared to enteric-coated aspirin 325 mg, an outcome with direct implications for real-world adherence to secondary prevention therapy [1].

Treatment Adherence Upper GI Adverse Events Discontinuation Rate

Yosprala Coordinated Delivery vs. Enteric-Coated Omeprazole: Intragastric pH Control and Omeprazole Exposure

A Phase 1 crossover study compared the coordinated-delivery tablet PA32540 (EC-aspirin 325 mg + IR-omeprazole 40 mg) to separate administration of EC-aspirin 325 mg plus EC-omeprazole 40 mg. The coordinated-delivery formulation provided superior intragastric pH control during the critical post-dose period when aspirin dissolution occurs [1].

Intragastric pH Pharmacokinetics Coordinated Delivery System

Yosprala vs. Aspirin Monotherapy: Comparable Major Adverse Cardiovascular Event (MACE) Rates with Reduced GI Toxicity

In the Phase 3 trials, the overall occurrence of major adverse cardiovascular events (MACE) was low (2.1%) with no significant differences between Yosprala and enteric-coated aspirin 325 mg alone in types or incidence of cardiovascular events, indicating that the addition of omeprazole does not compromise the antiplatelet efficacy of aspirin [1].

Cardiovascular Safety MACE Non-Inferiority

Yosprala vs. Clopidogrel + Aspirin Dual Antiplatelet Therapy: Differential Bleeding Risk Profile

The FDA prescribing information for Yosprala explicitly contraindicates concomitant use with clopidogrel due to pharmacodynamic interaction: omeprazole inhibits CYP2C19-mediated activation of clopidogrel, potentially reducing its antiplatelet efficacy [1]. This creates a clear therapeutic differentiation: Yosprala is intended for patients requiring aspirin monotherapy for secondary prevention, not as a substitute for dual antiplatelet therapy.

Dual Antiplatelet Therapy Clopidogrel Bleeding Risk

Recommended Procurement and Clinical Research Applications for Yosprala Based on Differentiating Evidence


Secondary Cardiovascular Prevention in Patients with Established GI Risk Factors (Age ≥55 or Ulcer History)

Procure Yosprala for patient populations requiring long-term aspirin therapy for secondary prevention of cardiovascular or cerebrovascular events who also present with defined risk factors for aspirin-associated gastric ulcers: age ≥55 years or documented history of gastric/duodenal ulcer within 5 years. This is the precise population studied in the Phase 3 trials where Yosprala demonstrated a 62.8% relative reduction in endoscopic gastric ulcer incidence (3.2% vs. 8.6%, P < 0.001) compared to EC-aspirin 325 mg alone [1].

Post-Myocardial Infarction Patients Requiring Long-Term Aspirin Monotherapy

Select Yosprala for post-MI patients on chronic aspirin therapy for secondary prevention. Post-hoc analysis of 411 post-MI patients demonstrated that Yosprala 325 mg/40 mg reduced gastric ulceration from 7.5% to 2.3% (p=0.020) and duodenal ulceration from 9.5% to 2.3% (p=0.002) compared to EC-aspirin 325 mg alone [2]. This high-risk population benefits from the coordinated-delivery formulation's gastroprotection while maintaining equivalent cardiovascular protection.

Adherence-Challenged Populations with History of Aspirin Intolerance Due to GI Symptoms

Consider Yosprala for procurement in healthcare systems or clinical practices where aspirin discontinuation due to upper GI adverse events is a documented barrier to secondary prevention adherence. Clinical trial data show Yosprala reduces discontinuation due to UGI adverse events from 11% to 7% compared to EC-aspirin alone [3]. Improved adherence translates to reduced cardiovascular event rates in real-world populations.

Clinical Research: Comparative Effectiveness Studies of Fixed-Dose vs. Separate Component Administration

Utilize Yosprala as the reference fixed-dose combination product in comparative effectiveness research examining adherence, GI outcomes, and cardiovascular endpoints versus separately administered aspirin plus PPI regimens. The FDA labeling explicitly states that Yosprala is not interchangeable with individual components [4], and the coordinated-delivery pharmacokinetic profile (immediate-release omeprazole achieving Tmax at 0.5 hours followed by pH-dependent aspirin release) provides a mechanistic basis for studying real-world adherence and outcomes differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yosprala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.